N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide
N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
1008693-84-2
VCID:
VC0368172
InChI:
InChI=1S/C22H26N2O3/c1-14-7-5-8-18(12-14)27-10-6-9-24-21-16(3)11-15(2)13-19(21)20(22(24)26)23-17(4)25/h5,7-8,11-13,20H,6,9-10H2,1-4H3,(H,23,25)
SMILES:
CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Molecular Formula:
C22H26N2O3
Molecular Weight:
366.5g/mol
N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide
CAS No.: 1008693-84-2
Main Products
VCID: VC0368172
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5g/mol
CAS No. | 1008693-84-2 |
---|---|
Product Name | N-(5,7-Dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide |
Molecular Formula | C22H26N2O3 |
Molecular Weight | 366.5g/mol |
IUPAC Name | N-[5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Standard InChI | InChI=1S/C22H26N2O3/c1-14-7-5-8-18(12-14)27-10-6-9-24-21-16(3)11-15(2)13-19(21)20(22(24)26)23-17(4)25/h5,7-8,11-13,20H,6,9-10H2,1-4H3,(H,23,25) |
Standard InChIKey | SVAUNLNIFHZQES-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Canonical SMILES | CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
PubChem Compound | 17523822 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume